molecular formula C9H19NO2S B13261037 4,4-Dimethylcycloheptane-1-sulfonamide

4,4-Dimethylcycloheptane-1-sulfonamide

Cat. No.: B13261037
M. Wt: 205.32 g/mol
InChI Key: YEQAPDAQGHXYKJ-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol It is characterized by a cycloheptane ring substituted with two methyl groups at the 4th position and a sulfonamide group at the 1st position

Preparation Methods

The synthesis of 4,4-Dimethylcycloheptane-1-sulfonamide typically involves the following steps:

Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. These methods often require precise control of reaction conditions such as temperature, pressure, and pH to optimize the production process .

Chemical Reactions Analysis

4,4-Dimethylcycloheptane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4,4-Dimethylcycloheptane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical processes .

Comparison with Similar Compounds

4,4-Dimethylcycloheptane-1-sulfonamide can be compared with other sulfonamide compounds such as:

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4,4-dimethylcycloheptane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3,(H2,10,11,12)

InChI Key

YEQAPDAQGHXYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)S(=O)(=O)N)C

Origin of Product

United States

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